GDC-0326

Descripción

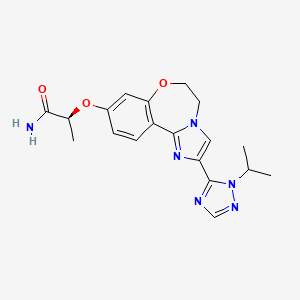

inhibits phosphoinositide 3-kinase alpha; structure in first source

Structure

3D Structure

Propiedades

IUPAC Name |

(2S)-2-[[2-(2-propan-2-yl-1,2,4-triazol-3-yl)-5,6-dihydroimidazo[1,2-d][1,4]benzoxazepin-9-yl]oxy]propanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22N6O3/c1-11(2)25-19(21-10-22-25)15-9-24-6-7-27-16-8-13(28-12(3)17(20)26)4-5-14(16)18(24)23-15/h4-5,8-12H,6-7H2,1-3H3,(H2,20,26)/t12-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SIKYDKLGPWRPMZ-LBPRGKRZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N1C(=NC=N1)C2=CN3CCOC4=C(C3=N2)C=CC(=C4)OC(C)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)N)OC1=CC2=C(C=C1)C3=NC(=CN3CCO2)C4=NC=NN4C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22N6O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

382.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1282514-88-8 | |

| Record name | GDC-0326 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1282514888 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | GDC-0326 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MPJ2JD8YZX | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

GDC-0326 (Taselisib): A Deep Dive into its Mechanism of Action in PIK3CA Mutant Cells

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the mechanism of action of GDC-0326, also known as Taselisib, with a specific focus on its effects in cancer cells harboring mutations in the PIK3CA gene. GDC-0326 is a potent and selective inhibitor of the phosphoinositide 3-kinase (PI3K) pathway, a critical signaling cascade frequently dysregulated in human cancers.

Core Mechanism of Action: Dual Inhibition and Mutant-Specific Degradation

GDC-0326 is a potent inhibitor of the Class I PI3K family, with particular selectivity for the p110α isoform, the catalytic subunit encoded by the PIK3CA gene.[1] In cancer cells with activating mutations in PIK3CA, the PI3K pathway is constitutively active, driving cell growth, proliferation, and survival. GDC-0326 exerts its anti-tumor effects through a dual mechanism:

-

Kinase Inhibition: GDC-0326 competitively binds to the ATP-binding pocket of the p110α catalytic subunit, preventing the phosphorylation of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (PIP3). This blockade abrogates the downstream signaling cascade, leading to reduced activation of key effectors such as AKT and mTOR.

-

Mutant-Specific Protein Degradation: A unique and critical aspect of GDC-0326's mechanism in PIK3CA mutant cells is its ability to induce the degradation of the mutant p110α protein.[2][3][4][5] This effect is specific to the mutated form of the protein and is not observed with the wild-type p110α.[2] The degradation is mediated by the ubiquitin-proteasome system.[3] This dual action of not only inhibiting the enzymatic activity but also reducing the total levels of the oncogenic driver protein contributes to the enhanced potency of GDC-0326 in PIK3CA mutant cancer models.[2]

This targeted degradation of the mutant oncoprotein distinguishes GDC-0326 from other PI3K inhibitors and is thought to contribute to a more sustained pathway inhibition and potent anti-tumor activity.[2][4]

Quantitative Data Presentation

The following tables summarize the in vitro potency of GDC-0326 (Taselisib) in various cancer cell lines, highlighting its increased efficacy in those with PIK3CA mutations.

Table 1: In Vitro Antiproliferative Activity of GDC-0326 (Taselisib) in Head and Neck Squamous Carcinoma (HNSCC) Cell Lines [6]

| Cell Line | PIK3CA Status | IC50 (nM) |

| Cal-33 | H1047R Mutant | <100 |

| HSC-2 | E545K Mutant | <100 |

| LB-771 | Amplified | <100 |

| SNU-1076 | E545K Mutant | <100 |

| HSC-3 | Wild-Type | >1000 |

| FaDu | Wild-Type | >1000 |

| UPCI-SCC-90 | Wild-Type | >1000 |

| UD-SCC-2 | Wild-Type | >1000 |

Table 2: In Vitro Antiproliferative Activity of GDC-0326 (Taselisib) in Breast Cancer Cell Lines [7]

| Cell Line | PIK3CA Status | PTEN Status | Average IC50 (nM) |

| KPL-4 | H1047R Mutant | Wild-Type | 70 |

| A panel of PIK3CA mutant lines | Mutant | Not specified | ~70 |

| A panel of PIK3CA wild-type lines | Wild-Type | Not specified | ~1820 (26-fold less sensitive) |

Table 3: In Vitro Activity of GDC-0326 (Taselisib) in Uterine Serous Carcinoma (USC) Cell Lines [8]

| Cell Line Group | PIK3CA Status | HER2/neu Status | Mean IC50 (µM) ± SEM |

| Group 1 | Mutated | Amplified | 0.042 ± 0.006 |

| Group 2 | Wild-Type | Negative | 0.38 ± 0.06 |

Experimental Protocols

Detailed methodologies for key experiments cited in the literature are provided below.

Cell Viability Assay (CellTiter-Glo® Luminescent Cell Viability Assay)

This assay determines the number of viable cells in culture based on quantitation of the ATP present, which signals the presence of metabolically active cells.

Materials:

-

Cancer cell lines (e.g., HNSCC or breast cancer lines with known PIK3CA status)

-

Complete cell culture medium

-

GDC-0326 (Taselisib)

-

96-well opaque-walled plates

-

CellTiter-Glo® Reagent (Promega)

-

Luminometer

Protocol:

-

Cell Seeding: Seed cells in a 96-well opaque-walled plate at a density of 2,000-5,000 cells per well in 100 µL of complete medium. Incubate overnight at 37°C in a humidified atmosphere with 5% CO2.

-

Drug Treatment: Prepare serial dilutions of GDC-0326 in complete medium. Add the desired concentrations of the drug to the wells. Include a vehicle control (e.g., DMSO) at the same final concentration as in the drug-treated wells.

-

Incubation: Incubate the plates for 72 hours at 37°C.

-

Assay Procedure:

-

Equilibrate the plate and the CellTiter-Glo® Reagent to room temperature for approximately 30 minutes.

-

Add 100 µL of CellTiter-Glo® Reagent to each well.

-

Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.

-

Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

-

-

Data Acquisition: Measure the luminescence of each well using a luminometer.

-

Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) values by plotting the percentage of cell viability against the logarithm of the drug concentration and fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).

Western Blot Analysis for PI3K Pathway Inhibition

This technique is used to detect and quantify the levels of specific proteins in a sample, in this case, the phosphorylation status of key proteins in the PI3K signaling pathway.

Materials:

-

Cancer cell lines

-

Complete cell culture medium

-

GDC-0326 (Taselisib)

-

Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

-

BCA Protein Assay Kit (Thermo Fisher Scientific)

-

SDS-PAGE gels and running buffer

-

PVDF membrane

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

-

Primary antibodies (e.g., anti-p-AKT (Ser473), anti-total AKT, anti-p110α, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

-

Imaging system

Protocol:

-

Cell Culture and Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat the cells with various concentrations of GDC-0326 or vehicle for the desired time points (e.g., 1, 8, 24 hours).

-

Cell Lysis:

-

Wash the cells with ice-cold PBS.

-

Add ice-cold lysis buffer to each well and scrape the cells.

-

Transfer the cell lysates to microcentrifuge tubes and incubate on ice for 30 minutes with periodic vortexing.

-

Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cellular debris.

-

-

Protein Quantification: Determine the protein concentration of the supernatant using the BCA protein assay.

-

Sample Preparation and SDS-PAGE:

-

Normalize protein concentrations and prepare samples with Laemmli buffer.

-

Boil the samples at 95°C for 5 minutes.

-

Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel.

-

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

-

Immunoblotting:

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

-

Detection: Apply the ECL substrate and visualize the protein bands using an imaging system.

-

Analysis: Quantify the band intensities using image analysis software. Normalize the levels of phosphorylated proteins to their total protein counterparts and loading controls (e.g., β-actin).

In Vivo Xenograft Studies

These studies are conducted to evaluate the anti-tumor efficacy of GDC-0326 in a living organism.

Materials:

-

Immunocompromised mice (e.g., nude mice)

-

PIK3CA mutant cancer cell lines (e.g., KPL-4, Cal-33)

-

Matrigel

-

GDC-0326 (Taselisib)

-

Vehicle solution (e.g., 0.5% methylcellulose, 0.2% Tween-80)

-

Calipers

Protocol:

-

Tumor Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 5 x 10^6 cells) mixed with Matrigel into the flank of each mouse.

-

Tumor Growth and Randomization: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³). Randomize the mice into treatment and control groups.

-

Drug Administration: Administer GDC-0326 orally via gavage at a specified dose (e.g., 5 mg/kg) and schedule (e.g., daily). The control group receives the vehicle solution.

-

Tumor Measurement: Measure the tumor dimensions with calipers at regular intervals (e.g., twice a week). Calculate the tumor volume using the formula: (Length x Width²) / 2.

-

Endpoint: Continue the treatment for a predetermined period (e.g., 21 days) or until the tumors in the control group reach a specified size. Euthanize the mice and excise the tumors for further analysis (e.g., western blotting for pharmacodynamic markers).

-

Data Analysis: Plot the mean tumor volume over time for each group to assess tumor growth inhibition. Statistical analysis (e.g., t-test or ANOVA) is used to determine the significance of the treatment effect.

Mandatory Visualizations

Signaling Pathway Diagram

Caption: GDC-0326 mechanism in PIK3CA mutant cells.

Experimental Workflow Diagram

Caption: Experimental workflow for evaluating GDC-0326.

Logical Relationship Diagram

Caption: Logical flow of GDC-0326 action.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Precision targeting of mutant PI3Kα in cancer by selective degradation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A high affinity pan-PI3K binding module supports selective targeted protein degradation of PI3Kα - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Taselisib (GDC-0032), a Potent β-Sparing Small Molecule Inhibitor of PI3K, Radiosensitizes Head and Neck Squamous Carcinomas Containing Activating PIK3CA Alterations - PMC [pmc.ncbi.nlm.nih.gov]

- 7. aacrjournals.org [aacrjournals.org]

- 8. Taselisib, a selective inhibitor of PIK3CA, is highly effective on PIK3CA-mutated and HER2/neu amplified uterine serous carcinoma in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

The Downstream Cascade: A Technical Guide to the Effects of PI3K Alpha Selective Inhibitor GDC-0326

For Researchers, Scientists, and Drug Development Professionals

Introduction

GDC-0326, also known as Taselisib, is a potent and selective inhibitor of the alpha isoform of phosphoinositide 3-kinase (PI3Kα).[1][2][3][4] The PI3K/AKT/mTOR signaling pathway is a critical regulator of numerous cellular processes, including cell growth, proliferation, survival, and metabolism.[5][6][7] Dysregulation of this pathway, often through mutations in the PIK3CA gene encoding the p110α catalytic subunit of PI3K, is a frequent event in various human cancers.[7][8] This makes PI3Kα an attractive target for cancer therapy. GDC-0326 has been investigated in numerous preclinical and clinical studies to understand its therapeutic potential and molecular effects. This guide provides an in-depth technical overview of the downstream effects of GDC-0326, presenting quantitative data, detailed experimental protocols, and visual representations of the signaling pathways and experimental workflows involved.

Quantitative Analysis of GDC-0326 Activity

The efficacy of GDC-0326 has been quantified through various in vitro and in vivo studies. The following tables summarize the key quantitative data regarding its inhibitory activity, effects on cell proliferation, and in vivo tumor growth inhibition.

Table 1: In Vitro Inhibitory Activity of GDC-0326

| Target | Parameter | Value (nM) | Notes |

| PI3Kα | Ki | 0.2 | Potent and selective inhibition.[1][3][4] |

| PI3Kβ | Ki | 26.6 | ~133-fold selectivity for PI3Kα over PI3Kβ.[1][9] |

| PI3Kδ | Ki | 4 | ~20-fold selectivity for PI3Kα over PI3Kδ.[1][9] |

| PI3Kγ | Ki | 10.2 | ~51-fold selectivity for PI3Kα over PI3Kγ.[1][9] |

Table 2: Anti-proliferative Effects of GDC-0326 in Cancer Cell Lines

| Cell Line | Cancer Type | PIK3CA Status | Parameter | Value (µM) |

| MCF7-neo/HER2 | Breast Cancer | Not Specified | EC50 | 0.1 |

| PC3 | Prostate Cancer | Not Specified | EC50 | 2.2 |

| Cal-33 | Head and Neck Squamous Carcinoma | H1047R mutation | IC50 | Not explicitly quantified, but potent inhibition observed. |

| LoVo | Colorectal Cancer | Not Specified | IC50 (for 5-Fu) | 13.2 |

| HT-29 | Colorectal Cancer | Not Specified | IC50 (for 5-Fu) | 10.1 |

Note: Data for LoVo and HT-29 cells reflect the IC50 of 5-Fluorouracil (5-Fu), where GDC-0326 was shown to enhance its effects.[10]

Table 3: In Vivo Efficacy of GDC-0326 in Xenograft Models

| Xenograft Model | Cancer Type | Dosing (mg/kg, p.o., daily) | Tumor Growth Inhibition (TGI) (%) | Tumor Regression |

| MCF7-neo/HER2 | Breast Cancer | 0.78 | 73 | - |

| 1.56 | 79 | - | ||

| 3.25 | 83 | - | ||

| 6.25 | 101 | 6 out of 10 Partial Regressions (PRs) | ||

| 12.5 | 110 | 6 out of 10 Partial Regressions (PRs) | ||

| KPL-4 (PIK3CA H1047R) | Breast Cancer | 0.78 | 73 | - |

| 1.56 | 97 | - | ||

| 3.25 | 97 | - | ||

| 6.25 | 122 | 9 PRs and 1 Complete Regression (CR) out of 10 | ||

| 12.5 | 121 | - |

Signaling Pathways and Downstream Effects

GDC-0326 exerts its anti-tumor effects by directly inhibiting the catalytic activity of PI3Kα, thereby blocking the conversion of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (PIP3).[5] This reduction in PIP3 levels prevents the recruitment and activation of downstream effectors, most notably the serine/threonine kinase AKT.

The inhibition of AKT phosphorylation is a key downstream consequence of GDC-0326 treatment.[2] Activated AKT phosphorylates a multitude of substrates that regulate cell survival, proliferation, and metabolism.[5][11] Key downstream targets of the PI3K/AKT pathway affected by GDC-0326 include components of the mTOR signaling network, such as ribosomal protein S6 kinase (S6K) and eukaryotic translation initiation factor 4E-binding protein 1 (4EBP-1).[12] Inhibition of this pathway ultimately leads to decreased cell proliferation and induction of apoptosis.[12]

Interestingly, in colorectal cancer cells, GDC-0326 has been shown to induce necroptosis, a form of programmed necrosis, by modulating the expression of receptor-interacting protein kinase 1 (RIPK1) and RIPK3.[10][13] This suggests that GDC-0326 can activate alternative cell death pathways.

Experimental Protocols

Western Blotting for Phospho-Protein Analysis

Western blotting is a fundamental technique used to assess the phosphorylation status of key proteins in the PI3K signaling pathway following GDC-0326 treatment.

1. Cell Lysis and Protein Quantification:

-

Treat cells with GDC-0326 at desired concentrations and time points.

-

Wash cells with ice-cold phosphate-buffered saline (PBS).

-

Lyse cells in radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors.

-

Centrifuge the lysates to pellet cell debris and collect the supernatant.

-

Determine protein concentration using a BCA protein assay.

2. SDS-PAGE and Protein Transfer:

-

Denature protein lysates by boiling in Laemmli sample buffer.

-

Separate proteins by size on a polyacrylamide gel via sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

3. Immunoblotting:

-

Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.[14]

-

Incubate the membrane with primary antibodies specific for phosphorylated proteins (e.g., p-AKT, p-S6K, p-4EBP-1) and total proteins overnight at 4°C with gentle agitation.[14][15]

-

Wash the membrane three times with TBST for 10 minutes each.

-

Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.[15]

-

Wash the membrane again as described above.

4. Detection:

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize using an imaging system.

-

Use loading controls, such as β-actin or GAPDH, to ensure equal protein loading.

Cell Proliferation Assay (e.g., CCK-8)

Cell Counting Kit-8 (CCK-8) assays are utilized to determine the effect of GDC-0326 on cell viability and proliferation.[13]

1. Cell Seeding:

-

Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

2. Drug Treatment:

-

Treat the cells with a serial dilution of GDC-0326 or in combination with other agents (e.g., 5-Fu) for a specified duration (e.g., 48-72 hours).[16]

3. CCK-8 Reagent Addition:

-

Add CCK-8 solution to each well and incubate the plate for 1-4 hours at 37°C.

4. Absorbance Measurement:

-

Measure the absorbance at 450 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.

5. Data Analysis:

-

Calculate the cell viability as a percentage of the control (vehicle-treated) cells and plot dose-response curves to determine the IC50 or EC50 values.

In Vivo Xenograft Studies

Patient-derived xenograft (PDX) models or cell line-derived xenograft models are crucial for evaluating the in vivo efficacy of GDC-0326.[17][18][19]

1. Tumor Implantation:

-

Implant human tumor cells or tissue fragments subcutaneously into immunocompromised mice (e.g., nude or SCID mice).[3][4]

2. Tumor Growth and Randomization:

-

Allow the tumors to grow to a palpable size.

-

Randomize the mice into treatment and control groups when tumors reach a specific volume.

3. Drug Administration:

-

Administer GDC-0326 orally (p.o.) at various doses daily.[1][3][4] The control group receives the vehicle.

4. Tumor Measurement and Body Weight Monitoring:

-

Measure tumor volume using calipers at regular intervals.

-

Monitor the body weight of the mice as an indicator of toxicity.

5. Data Analysis:

-

Calculate Tumor Growth Inhibition (TGI) and assess for tumor regressions (Partial or Complete).

-

At the end of the study, tumors can be excised for pharmacodynamic analysis (e.g., Western blotting for downstream pathway modulation).

Conclusion

GDC-0326 is a potent and selective PI3Kα inhibitor that effectively downregulates the PI3K/AKT/mTOR signaling pathway. Its downstream effects, characterized by the inhibition of key signaling nodes such as AKT, S6K, and 4EBP-1, translate into significant anti-proliferative and pro-apoptotic activity in cancer cells with a dysregulated PI3K pathway. Furthermore, the induction of necroptosis highlights a multifaceted mechanism of action. The quantitative data and experimental protocols provided in this guide offer a comprehensive resource for researchers and drug development professionals working to further elucidate the therapeutic potential of targeting PI3Kα in cancer.

References

- 1. selleckchem.com [selleckchem.com]

- 2. medkoo.com [medkoo.com]

- 3. glpbio.com [glpbio.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Maximising the potential of AKT inhibitors as anti-cancer treatments - PMC [pmc.ncbi.nlm.nih.gov]

- 6. PI3K/AKT/mTOR Axis in Cancer: From Pathogenesis to Treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Frontiers | PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? [frontiersin.org]

- 8. Targeting the PI3K/AKT/mTOR Signaling Pathway in Lung Cancer: An Update Regarding Potential Drugs and Natural Products [mdpi.com]

- 9. GDC-0326 - Biochemicals - CAT N°: 19241 [bertin-bioreagent.com]

- 10. GDC-0326 Enhances the Effects of 5-Fu in Colorectal Cancer Cells by Inducing Necroptotic Death - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. Taselisib (GDC-0032), a Potent β-Sparing Small Molecule Inhibitor of PI3K, Radiosensitizes Head and Neck Squamous Carcinomas Containing Activating PIK3CA Alterations - PMC [pmc.ncbi.nlm.nih.gov]

- 13. GDC-0326 Enhances the Effects of 5-Fu in Colorectal Cancer Cells by Inducing Necroptotic Death - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. General Western Blot Protocol Overview: Novus Biologicals [novusbio.com]

- 15. Western Blot Protocols and Recipes | Thermo Fisher Scientific - JP [thermofisher.com]

- 16. researchgate.net [researchgate.net]

- 17. digitalcommons.wustl.edu [digitalcommons.wustl.edu]

- 18. Patient-derived xenograft models: Current status, challenges, and innovations in cancer research - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Patient Derived Xenograft Models: An Emerging Platform for Translational Cancer Research - PMC [pmc.ncbi.nlm.nih.gov]

GDC-0326: A Technical Guide to its Role as a Selective PI3Kα Inhibitor in the PI3K/AKT/mTOR Pathway

Audience: Researchers, scientists, and drug development professionals.

Abstract

The phosphatidylinositol 3-kinase (PI3K)/AKT/mammalian target of rapamycin (mTOR) signaling pathway is a critical regulator of numerous cellular processes, including cell growth, proliferation, survival, and metabolism.[1][2] Its frequent dysregulation in human cancers has made it a prime target for therapeutic intervention.[1][3][4] GDC-0326 is a potent and highly selective, orally bioavailable small-molecule inhibitor of the PI3Kα isoform.[5][6][7] This document provides a comprehensive technical overview of GDC-0326, detailing its mechanism of action within the PI3K/AKT/mTOR cascade, summarizing key preclinical quantitative data, and outlining relevant experimental protocols.

The PI3K/AKT/mTOR Signaling Pathway and GDC-0326's Point of Intervention

The PI3K/AKT/mTOR pathway is initiated by the activation of receptor tyrosine kinases (RTKs) or G protein-coupled receptors (GPCRs), which recruit and activate Class I PI3Ks at the plasma membrane.[8][9] Activated PI3K phosphorylates phosphatidylinositol 4,5-bisphosphate (PIP2) to generate the second messenger phosphatidylinositol 3,4,5-trisphosphate (PIP3).[2][10] PIP3 recruits proteins containing pleckstrin homology (PH) domains, such as AKT and PDK1, to the cell membrane, leading to AKT activation through phosphorylation.[2][9] Activated AKT proceeds to phosphorylate a multitude of downstream substrates, including the mTOR complex 1 (mTORC1), which in turn promotes protein synthesis and cell growth while inhibiting autophagy.[2][9]

GDC-0326 exerts its effect at the apex of this cascade by specifically inhibiting the p110α catalytic subunit of PI3K (PI3Kα).[5][7] By blocking the conversion of PIP2 to PIP3, GDC-0326 effectively prevents the activation of AKT and all subsequent downstream signaling, thereby inhibiting tumor cell growth and proliferation.

References

- 1. researchgate.net [researchgate.net]

- 2. PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Structural Determinants of Isoform Selectivity in PI3K Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. PI3K Inhibitors in Cancer: Clinical Implications and Adverse Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The Rational Design of Selective Benzoxazepin Inhibitors of the α-Isoform of Phosphoinositide 3-Kinase Culminating in the Identification of (S)-2-((2-(1-Isopropyl-1H-1,2,4-triazol-5-yl)-5,6-dihydrobenzo[f]imidazo[1,2-d][1,4]oxazepin-9-yl)oxy)propanamide (GDC-0326) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. selleckchem.com [selleckchem.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. PI3K inhibitors are finally coming of age - PMC [pmc.ncbi.nlm.nih.gov]

- 9. PI3K/AKT/mTOR Axis in Cancer: From Pathogenesis to Treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 10. PI3K inhibitors: review and new strategies - Chemical Science (RSC Publishing) DOI:10.1039/D0SC01676D [pubs.rsc.org]

Preclinical Profile of GDC-0326: A Potent and Selective PI3Kα Inhibitor for Solid Tumors

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

GDC-0326 is a potent and highly selective small molecule inhibitor of the α-isoform of phosphoinositide 3-kinase (PI3Kα).[1][2] The PI3K/AKT/mTOR signaling pathway is one of the most frequently dysregulated pathways in human cancers, playing a crucial role in cell growth, proliferation, survival, and metabolism.[3][4] Mutations in the PIK3CA gene, which encodes the p110α catalytic subunit of PI3K, are common oncogenic drivers in a variety of solid tumors.[5] This makes PI3Kα a compelling target for cancer therapy. GDC-0326 has demonstrated significant preclinical anti-tumor activity in various solid tumor models, positioning it as a promising therapeutic agent. This technical guide provides a comprehensive overview of the preclinical data on GDC-0326, including its mechanism of action, in vitro and in vivo efficacy, and detailed experimental methodologies.

Mechanism of Action

GDC-0326 exerts its anti-tumor effects by selectively inhibiting the catalytic activity of PI3Kα. This inhibition prevents the conversion of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (PIP3), a critical second messenger that activates downstream signaling cascades, most notably the AKT and mTOR pathways. By blocking this pathway, GDC-0326 effectively abrogates the pro-survival and pro-proliferative signals that are hyperactive in many cancer cells.

Signaling Pathway

The PI3K/AKT/mTOR pathway is a central regulator of cellular processes. Upon activation by receptor tyrosine kinases (RTKs) or G-protein coupled receptors (GPCRs), PI3Kα phosphorylates PIP2 to generate PIP3. PIP3 recruits and activates AKT, which in turn phosphorylates a multitude of downstream targets, including mTOR. This signaling cascade ultimately leads to increased protein synthesis, cell growth, and proliferation, while inhibiting apoptosis. GDC-0326 specifically targets PI3Kα, the initial kinase in this cascade, thereby effectively shutting down these downstream oncogenic signals.

Quantitative Data Summary

The preclinical activity of GDC-0326 has been evaluated through various in vitro and in vivo studies. The following tables summarize the key quantitative data.

In Vitro Potency and Selectivity

GDC-0326 demonstrates high potency against PI3Kα and significant selectivity over other Class I PI3K isoforms.

| Target | Ki (nM) |

| PI3Kα | 0.2[1][6] |

| PI3Kδ | 4[1][6] |

| PI3Kγ | 10.2[1][6] |

| PI3Kβ | 26.6[1][6] |

In Vitro Anti-proliferative Activity

The anti-proliferative effects of GDC-0326 have been assessed in various solid tumor cell lines.

| Cell Line | Tumor Type | IC50 (µM) |

| PC-3 | Prostate Cancer | 2.2[7] |

In Vivo Anti-Tumor Efficacy

GDC-0326 has shown significant, dose-dependent tumor growth inhibition in xenograft models of solid tumors.

| Xenograft Model | Tumor Type | Dose (mg/kg, p.o.) | Tumor Growth Inhibition (TGI) % |

| MCF7-neo/HER2 | Breast Cancer | 0.78 | 73[1] |

| 1.56 | 79[1] | ||

| 3.25 | 83[1] | ||

| 6.25 | 101[1] | ||

| 12.5 | 110[1] | ||

| KPL-4 | Breast Cancer | 0.78 | 73[1] |

| 1.56 | 97[1] | ||

| 3.25 | 97[1] | ||

| 6.25 | 122[1] | ||

| 12.5 | 121[1] |

Experimental Protocols

Detailed methodologies are crucial for the replication and interpretation of preclinical studies. The following sections outline the protocols for key experiments.

In Vitro Cell Proliferation Assay (PC-3 cells)

A common method to assess the anti-proliferative activity of a compound is the MTT or similar cell viability assay.

Protocol:

-

Cell Culture: PC-3 human prostate cancer cells are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum and antibiotics at 37°C in a humidified atmosphere of 5% CO2.[8]

-

Seeding: Cells are seeded into 96-well plates at a density of 5 x 103 cells per well and allowed to adhere overnight.[8]

-

Treatment: The following day, the medium is replaced with fresh medium containing various concentrations of GDC-0326 or vehicle control (e.g., DMSO).

-

Incubation: Plates are incubated for 72 to 96 hours.

-

Viability Assessment: After the incubation period, a cell viability reagent such as 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.[8] Following a further incubation period, the resulting formazan crystals are solubilized, and the absorbance is measured using a microplate reader.

-

Data Analysis: The absorbance values are normalized to the vehicle-treated control wells, and the IC50 value is calculated using non-linear regression analysis.

In Vivo Xenograft Studies

Xenograft models are instrumental in evaluating the in vivo efficacy of anti-cancer agents.

Protocol:

-

Animal Models: Female athymic nude or SCID mice are used for these studies.[1]

-

Cell Lines: MCF7-neo/HER2 or KPL-4 human breast cancer cells are used for tumor implantation.[1]

-

Tumor Implantation: A suspension of tumor cells is implanted subcutaneously into the flank of each mouse.

-

Tumor Growth and Randomization: Tumors are allowed to grow to a predetermined size (e.g., 100-200 mm³). The mice are then randomized into different treatment groups.

-

Treatment Administration: GDC-0326 is administered orally (p.o.) once daily at the specified doses.[1] A vehicle control group is also included.

-

Efficacy Endpoints: Tumor volumes are measured regularly (e.g., twice weekly) using calipers. Body weight is also monitored as an indicator of toxicity. Tumor growth inhibition (TGI) is calculated at the end of the study.

Pharmacokinetics and Pharmacodynamics

Preclinical studies have indicated that GDC-0326 possesses favorable pharmacokinetic properties, including low clearance and high oral bioavailability across different species.[1] This allows for sustained and significant free drug levels in the plasma.

Pharmacodynamic studies in xenograft models have shown that GDC-0326 treatment leads to a dose-dependent reduction in the phosphorylation of AKT, a key downstream effector of PI3K.[2] This confirms the on-target activity of the compound in vivo.

Conclusion

The preclinical data for GDC-0326 strongly support its development as a targeted therapy for solid tumors harboring PI3Kα pathway alterations. Its high potency, selectivity, and robust in vivo efficacy, coupled with favorable pharmacokinetic properties, make it a promising clinical candidate. Further investigation into combination strategies and the identification of predictive biomarkers will be crucial for optimizing its clinical application and maximizing patient benefit.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Preclinical pharmacokinetics and metabolism of a novel prototype DNA-PK inhibitor NU7026 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. altogenlabs.com [altogenlabs.com]

- 5. MCF7 Xenograft Model | Xenograft Services: CDX, PDX, PDO, Syngeneic [xenograft.net]

- 6. Pharmacodynamic Biomarker Development for PI3K Pathway Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

- 8. Inhibition of proliferation of prostate cancer cell line, PC-3, in vitro and in vivo using (−)-gossypol - PMC [pmc.ncbi.nlm.nih.gov]

Unraveling the Molecular Blueprint: The Structural Basis for GDC-0326's High Selectivity for PI3Kα

A deep dive into the specific molecular interactions and structural features that enable GDC-0326 to preferentially inhibit the α-isoform of phosphoinositide 3-kinase (PI3K), a key target in cancer therapy.

This technical guide provides a comprehensive overview of the structural underpinnings of GDC-0326's remarkable selectivity for the PI3Kα isoform. Designed for researchers, scientists, and professionals in drug development, this document synthesizes crystallographic data, biochemical assays, and molecular modeling studies to elucidate the precise mechanisms governing this selectivity. Through a detailed examination of the inhibitor's binding mode, a comparative analysis of PI3K isoform active sites, and a clear presentation of quantitative data and experimental methodologies, we aim to provide a thorough understanding of this clinically relevant inhibitor.

Executive Summary

GDC-0326 is a potent and highly selective inhibitor of the p110α catalytic subunit of phosphoinositide 3-kinase (PI3Kα).[1] Its selectivity is a critical attribute, as it minimizes off-target effects by avoiding the inhibition of other class I PI3K isoforms (β, δ, and γ), which play distinct and essential roles in normal physiology.[2][3] The basis for this selectivity lies in the subtle yet significant differences in the amino acid composition of the ATP-binding pocket among the PI3K isoforms. GDC-0326 was rationally designed to exploit these differences, forming specific interactions with non-conserved residues present in PI3Kα but absent in the other isoforms.[1][4]

Quantitative Selectivity Profile of GDC-0326

The potency and selectivity of GDC-0326 have been rigorously characterized through various biochemical assays. The following table summarizes the inhibitory activity of GDC-0326 against the four Class I PI3K isoforms, demonstrating its profound preference for PI3Kα.

| PI3K Isoform | K_i_ (nM) | Selectivity vs. PI3Kα (fold) |

| PI3Kα | 0.2 | - |

| PI3Kβ | 26.6 | 133 |

| PI3Kδ | 4.0 | 20 |

| PI3Kγ | 10.2 | 51 |

Data sourced from Heffron et al., J. Med. Chem. 2016 and other supporting documentation.[7][8]

The Structural Basis of PI3Kα Selectivity

The high degree of homology in the ATP-binding pocket across Class I PI3K isoforms has historically made the development of isoform-specific inhibitors a significant challenge.[2] However, GDC-0326's design successfully leverages subtle amino acid variations to achieve its remarkable selectivity.

Key Molecular Interactions in the PI3Kα Active Site

X-ray crystallography of GDC-0326 in complex with PI3Kα (PDB ID: 5DXT) provides a high-resolution view of the critical interactions that anchor the inhibitor and drive its selectivity.[9] The carboxamide moiety of GDC-0326 forms two crucial hydrogen bonds with the side chain of Gln859 in the hinge region of PI3Kα.[5][6] Additionally, a hydrogen bond is formed with the backbone carbonyl of Ser854.[5]

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Structural Determinants of Isoform Selectivity in PI3K Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. PI3K in cancer: divergent roles of isoforms, modes of activation, and therapeutic targeting - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The Rational Design of Selective B ... | Article | H1 Connect [archive.connect.h1.co]

- 5. tandfonline.com [tandfonline.com]

- 6. Structural insights into the interaction of three Y-shaped ligands with PI3Kα - PMC [pmc.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

- 8. The Rational Design of Selective Benzoxazepin Inhibitors of the α-Isoform of Phosphoinositide 3-Kinase Culminating in the Identification of (S)-2-((2-(1-Isopropyl-1H-1,2,4-triazol-5-yl)-5,6-dihydrobenzo[f]imidazo[1,2-d][1,4]oxazepin-9-yl)oxy)propanamide (GDC-0326) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

GDC-0326: A Potent and Selective Chemical Probe for PI3Kα Function

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

GDC-0326 is a highly potent and selective inhibitor of the p110α isoform of phosphoinositide 3-kinase (PI3Kα), making it an invaluable tool for elucidating the specific functions of this key signaling protein. The PI3K/AKT/mTOR pathway is a critical regulator of numerous cellular processes, including cell growth, proliferation, survival, and metabolism.[1][2] Dysregulation of this pathway is a frequent event in a wide range of human cancers, making PI3Kα a prominent target for therapeutic development.[2] GDC-0326's selectivity allows for the precise dissection of PI3Kα-dependent signaling events, minimizing off-target effects that can confound experimental results. This guide provides a comprehensive overview of GDC-0326, including its biochemical and cellular activity, detailed experimental protocols, and its application in in vivo models.

Data Presentation

Biochemical and Cellular Activity of GDC-0326

The following tables summarize the quantitative data for GDC-0326's potency, selectivity, and cellular activity.

| Parameter | Value | Assay Type |

| Ki (PI3Kα) | 0.2 nM | Cell-free enzymatic assay |

| Ki (PI3Kβ) | 26.6 nM | Cell-free enzymatic assay |

| Ki (PI3Kδ) | 4 nM | Cell-free enzymatic assay |

| Ki (PI3Kγ) | 10.2 nM | Cell-free enzymatic assay |

| Selectivity (vs. PI3Kβ) | 133-fold | - |

| Selectivity (vs. PI3Kδ) | 20-fold | - |

| Selectivity (vs. PI3Kγ) | 51-fold | - |

| IC50 (MCF7-neo/HER2 cells) | 0.1 µM | Cell proliferation assay |

| IC50 (PC3 cells) | 2.2 µM | Cell proliferation assay |

Table 1: Biochemical and Cellular Potency and Selectivity of GDC-0326.

In Vivo Efficacy of GDC-0326

| Xenograft Model | Dosage (oral) | Tumor Growth Inhibition (TGI) | Notes |

| KPL-4 (Breast Cancer) | 0.78 mg/kg | 73% | Daily administration.[3] |

| 1.56 mg/kg | 97% | Daily administration.[3] | |

| 3.25 mg/kg | 97% | Daily administration.[3] | |

| 6.25 mg/kg | 122% (Tumor Regression) | 9 partial responses and 1 complete response out of 10 animals.[3] | |

| 12.5 mg/kg | 121% (Tumor Regression) | ||

| RIP1-Tag2 (Pancreatic Neuroendocrine Tumor) | 6.25 mg/kg | Significant reduction | Reduces tumor growth, tumor vasculature, and metastases. |

Table 2: In Vivo Antitumor Efficacy of GDC-0326 in Xenograft Models.

Signaling Pathway

The PI3K/AKT/mTOR pathway is a central signaling cascade that GDC-0326 inhibits. Upon activation by growth factors, PI3Kα phosphorylates phosphatidylinositol 4,5-bisphosphate (PIP2) to generate phosphatidylinositol 3,4,5-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting and activating downstream effectors such as AKT and PDK1, leading to a cascade of events that promote cell growth, proliferation, and survival.

Experimental Protocols

In Vitro PI3Kα Kinase Assay (Competitive ELISA)

This protocol is a general method for determining the in vitro potency of PI3Kα inhibitors.

Materials:

-

Recombinant human PI3Kα (p110α/p85α)

-

PI(4,5)P2 substrate

-

ATP

-

GDC-0326

-

Assay buffer (e.g., 25 mM HEPES, pH 7.4, 10 mM MgCl₂, 1 mM EGTA, 0.01% CHAPS)

-

Kinase-Glo® Luminescent Kinase Assay Kit (Promega) or similar ADP detection system

-

384-well plates

Procedure:

-

Prepare serial dilutions of GDC-0326 in assay buffer.

-

In a 384-well plate, add PI3Kα enzyme to each well.

-

Add the GDC-0326 dilutions to the wells and incubate for 15 minutes at room temperature.

-

Initiate the kinase reaction by adding a mixture of PI(4,5)P2 substrate and ATP.

-

Incubate the reaction for 60 minutes at room temperature.

-

Stop the reaction and measure the amount of ADP produced using a luminescent ADP detection reagent according to the manufacturer's protocol.

-

The luminescent signal is inversely proportional to the kinase activity.

-

Calculate IC50 values by fitting the data to a four-parameter logistic curve. Ki values can be determined using the Cheng-Prusoff equation.

Cell Proliferation Assay (MTT Assay)

This protocol outlines a method to assess the effect of GDC-0326 on the proliferation of cancer cell lines such as MCF7-neo/HER2 and PC-3.

Materials:

-

MCF7-neo/HER2 or PC-3 cells

-

Complete growth medium (e.g., RPMI-1640 with 10% FBS)

-

GDC-0326

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

DMSO

-

96-well plates

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000 cells/well and allow them to adhere overnight.

-

Treat the cells with serial dilutions of GDC-0326 for 72 hours.

-

Add MTT solution to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add DMSO to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.[4]

Western Blotting for pAKT Inhibition

This protocol describes the detection of phosphorylated AKT (pAKT) levels in cells treated with GDC-0326 as a measure of PI3K pathway inhibition.

Materials:

-

Cancer cell line of interest (e.g., βTC3 cells)

-

GDC-0326

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Primary antibodies against pAKT (Ser473) and total AKT

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

SDS-PAGE gels and blotting apparatus

Procedure:

-

Plate cells (e.g., 1 x 10⁶ βTC3 cells per dish) and allow them to attach.

-

Treat cells with GDC-0326 (e.g., 1 µM) for a specified time (e.g., 2 hours).

-

Lyse the cells and quantify the protein concentration.

-

Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane and incubate with primary antibodies against pAKT and total AKT.

-

Incubate with HRP-conjugated secondary antibody.

-

Detect the signal using a chemiluminescent substrate and an imaging system.

-

Quantify band intensities to determine the ratio of pAKT to total AKT.

In Vivo Xenograft Studies

This protocol provides a general framework for evaluating the antitumor efficacy of GDC-0326 in mouse xenograft models.

Materials:

-

Immunocompromised mice (e.g., nude or SCID)

-

KPL-4 or other suitable cancer cell lines

-

Matrigel (optional)

-

GDC-0326 formulated for oral administration

-

Calipers for tumor measurement

Procedure:

-

Subcutaneously implant cancer cells (e.g., 5 x 10⁶ KPL-4 cells) into the flank of each mouse.

-

Allow tumors to reach a palpable size (e.g., 100-200 mm³).

-

Randomize mice into vehicle control and treatment groups.

-

Administer GDC-0326 orally at the desired doses and schedule (e.g., daily).

-

Measure tumor volume with calipers 2-3 times per week.

-

Monitor animal body weight and overall health.

-

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamics).

-

Calculate tumor growth inhibition (TGI) based on the differences in tumor volume between the treated and control groups.

Conclusion

GDC-0326 is a powerful and selective chemical probe for investigating the biological roles of PI3Kα. Its high potency and well-characterized in vitro and in vivo activity make it an essential tool for researchers in cancer biology and drug discovery. The experimental protocols provided in this guide offer a starting point for utilizing GDC-0326 to explore PI3Kα-dependent signaling and its implications in disease. As with any chemical probe, it is crucial to include appropriate controls and to consider potential off-target effects, although the high selectivity of GDC-0326 minimizes this concern. The continued use of GDC-0326 in preclinical research will undoubtedly contribute to a deeper understanding of PI3Kα's function and its potential as a therapeutic target.

References

GDC-0326: Modulating the Tumor Microenvironment Through Potent and Selective PI3Kα Inhibition

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

GDC-0326 is a potent and selective small molecule inhibitor of the α-isoform of phosphoinositide 3-kinase (PI3Kα). The PI3K/AKT/mTOR signaling pathway is one of the most frequently dysregulated pathways in human cancer, playing a critical role in tumor cell growth, proliferation, survival, and metabolism. While the direct effects of PI3K inhibitors on tumor cells are well-documented, their influence on the complex and dynamic tumor microenvironment (TME) is an area of growing interest. The TME, comprising a heterogeneous population of non-malignant cells and the extracellular matrix (ECM), is integral to tumor progression, metastasis, and response to therapy. This technical guide provides a comprehensive overview of the known and potential effects of GDC-0326 on the TME, drawing on data from GDC-0326 itself and other closely related PI3Kα inhibitors.

Core Mechanism of Action: PI3Kα Inhibition

GDC-0326 exerts its therapeutic effect by selectively inhibiting the p110α catalytic subunit of PI3K. This inhibition blocks the conversion of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (PIP3), a critical second messenger. The reduction in PIP3 levels leads to decreased activation of downstream effectors, most notably the serine/threonine kinase AKT, which in turn modulates a plethora of cellular processes implicated in cancer.

Investigating GDC-0326 in Novel Cancer Types: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the potent and selective PI3Kα inhibitor, GDC-0326, for researchers investigating its therapeutic potential in novel cancer types. This document outlines its mechanism of action, summarizes key preclinical data, and provides detailed experimental protocols to guide further research and development.

Core Concepts: GDC-0326 and the PI3K/AKT/mTOR Pathway

GDC-0326 is a highly potent and selective inhibitor of the p110α isoform of phosphoinositide 3-kinase (PI3K). The PI3K/AKT/mTOR signaling pathway is a critical intracellular cascade that regulates a wide array of cellular processes, including cell growth, proliferation, survival, and metabolism. Dysregulation of this pathway is a frequent event in a multitude of human cancers, making it a prime target for therapeutic intervention.

GDC-0326 exerts its anti-cancer effects by binding to the ATP-binding site of the PI3Kα kinase domain, thereby blocking its catalytic activity. This inhibition prevents the conversion of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (PIP3), a critical second messenger. The reduction in PIP3 levels leads to decreased activation of downstream effectors, most notably the serine/threonine kinase AKT. Consequently, the downstream signaling through mTOR is also attenuated, culminating in reduced protein synthesis and cell proliferation, and in some contexts, induction of apoptosis.

Signaling Pathway Diagram

Quantitative Preclinical Data

The following tables summarize the in vitro and in vivo preclinical data for GDC-0326, providing a baseline for its activity and selectivity.

Table 1: In Vitro Inhibitory Activity of GDC-0326

| Target | Assay Type | Ki (nM) | Reference |

| PI3Kα | Cell-free | 0.2 | [1][2] |

| PI3Kβ | Cell-free | 26.6 | [1] |

| PI3Kδ | Cell-free | 4.0 | [1] |

| PI3Kγ | Cell-free | 10.2 | [1] |

Table 2: In Vitro Cellular Activity of GDC-0326 in Cancer Cell Lines

| Cell Line | Cancer Type | Parameter | Value (µM) | Reference |

| PC-3 | Prostate Cancer | EC50 | 2.2 | [1] |

| LoVo | Colorectal Cancer | Not specified | Dose-dependent growth suppression | [3] |

| HT-29 | Colorectal Cancer | Not specified | Dose-dependent growth suppression | [3] |

Table 3: In Vivo Anti-Tumor Efficacy of GDC-0326 in Xenograft Models

| Xenograft Model | Cancer Type | Dosing (mg/kg, p.o., daily) | Tumor Growth Inhibition (TGI) (%) | Reference |

| MCF7-neo/HER2 | Breast Cancer | 0.78 | 73 | [1] |

| 1.56 | 79 | [1] | ||

| 3.25 | 83 | [1] | ||

| 6.25 | 101 | [1] | ||

| 12.5 | 110 | [1] | ||

| KPL-4 | Breast Cancer | 0.78 | 73 | [1] |

| 1.56 | 97 | [1] | ||

| 3.25 | 97 | [1] | ||

| 6.25 | 122 | [1] | ||

| 12.5 | 121 | [1] |

Experimental Protocols for Investigating GDC-0326

This section provides detailed methodologies for key experiments to evaluate the efficacy of GDC-0326 in novel cancer types.

In Vitro Cell Viability Assay

This protocol is designed to determine the half-maximal inhibitory concentration (IC50) of GDC-0326 in a panel of cancer cell lines.

Workflow Diagram:

Materials:

-

Cancer cell lines of interest

-

Complete cell culture medium

-

GDC-0326 (stock solution in DMSO)

-

96-well cell culture plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or Resazurin sodium salt

-

Solubilization buffer (for MTT assay)

-

Plate reader

Procedure:

-

Cell Seeding: Seed cells into 96-well plates at a predetermined optimal density and allow them to adhere overnight.

-

Compound Preparation: Prepare serial dilutions of GDC-0326 in complete culture medium. Based on the EC50 in PC-3 cells (2.2 µM), a starting concentration range of 0.01 µM to 100 µM is recommended.

-

Treatment: Remove the overnight culture medium and add 100 µL of the GDC-0326 dilutions to the respective wells. Include vehicle control (DMSO) wells.

-

Incubation: Incubate the plates for 72 hours at 37°C in a humidified incubator with 5% CO2.

-

Viability Assessment (MTT):

-

Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

-

Add 100 µL of solubilization buffer to each well and incubate overnight to dissolve the formazan crystals.

-

Read the absorbance at 570 nm.

-

-

Viability Assessment (Resazurin):

-

Add 20 µL of Resazurin solution to each well and incubate for 2-4 hours.

-

Measure fluorescence with an excitation of 560 nm and an emission of 590 nm.

-

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.

Western Blot Analysis for Pathway Modulation

This protocol is used to assess the effect of GDC-0326 on the phosphorylation status of key proteins in the PI3K/AKT/mTOR pathway.

Workflow Diagram:

Materials:

-

Cancer cell lines

-

GDC-0326

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Protein assay kit (e.g., BCA)

-

SDS-PAGE gels and running buffer

-

PVDF or nitrocellulose membranes

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-phospho-AKT (Ser473), anti-total AKT, anti-phospho-S6, anti-total S6, anti-GAPDH)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Treatment: Plate cells and treat with GDC-0326 at a concentration known to be effective (e.g., 1 µM, based on previous studies) for a short duration (e.g., 2 hours).

-

Cell Lysis: Wash cells with ice-cold PBS and lyse with lysis buffer.

-

Protein Quantification: Determine the protein concentration of the lysates.

-

SDS-PAGE: Denature protein samples and separate them by size on an SDS-PAGE gel.

-

Protein Transfer: Transfer the separated proteins to a membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

-

Antibody Incubation:

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

-

Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

-

Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.

In Vivo Xenograft Studies

This protocol outlines the establishment of patient-derived xenograft (PDX) or cell line-derived xenograft (CDX) models to evaluate the in vivo efficacy of GDC-0326.

Workflow Diagram:

Materials:

-

Immunocompromised mice (e.g., NOD/SCID or nude mice)

-

Patient tumor tissue or cancer cell lines

-

GDC-0326

-

Vehicle for oral administration (e.g., 0.5% methylcellulose, 0.2% Tween-80 in water)

-

Calipers for tumor measurement

-

Animal scale

Procedure:

-

Model Establishment:

-

PDX: Surgically implant small fragments of patient tumor tissue subcutaneously into the flank of the mice.

-

CDX: Subcutaneously inject a suspension of cancer cells (e.g., 1-10 million cells) in a suitable medium (e.g., Matrigel/PBS mixture) into the flank of the mice.

-

-

Tumor Growth and Randomization: Monitor tumor growth. Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and vehicle control groups.

-

Drug Administration: Prepare GDC-0326 in a suitable vehicle and administer orally (p.o.) daily at various doses (e.g., 0.78, 1.56, 3.25, 6.25, and 12.5 mg/kg, based on prior studies).

-

Monitoring: Measure tumor dimensions with calipers and calculate tumor volume (Volume = 0.5 x Length x Width²) two to three times per week. Monitor the body weight of the mice as an indicator of toxicity.

-

Endpoint and Analysis: At the end of the study (e.g., when control tumors reach a certain size or after a defined treatment period), euthanize the mice and excise the tumors. Calculate the Tumor Growth Inhibition (TGI) for each treatment group compared to the control group.

Investigating GDC-0326 in Novel Cancer Types: A Strategic Approach

To explore the potential of GDC-0326 in novel cancer types, a systematic approach is recommended:

-

Genomic and Transcriptomic Analysis: Prioritize cancer types with a high prevalence of PIK3CA mutations or amplifications, as these are most likely to be sensitive to a PI3Kα-selective inhibitor. Publicly available databases such as TCGA and COSMIC can be utilized for this purpose.

-

In Vitro Screening: Conduct broad in vitro screening of GDC-0326 against a diverse panel of cell lines representing various "novel" cancer types. This will help identify sensitive and resistant histologies and establish a preliminary therapeutic window.

-

Biomarker Discovery: In both sensitive and resistant cell lines, perform molecular profiling to identify potential biomarkers of response and resistance. This could include analyzing the mutational status of other genes in the PI3K pathway (e.g., PTEN, AKT) and parallel signaling pathways (e.g., RAS/MAPK).

-

In Vivo Validation: For promising cancer types identified in vitro, validate the efficacy of GDC-0326 in relevant PDX or CDX models. This will provide crucial information on in vivo anti-tumor activity and tolerability.

-

Combination Studies: In cancer types where GDC-0326 shows modest single-agent activity, explore rational combination strategies with other targeted agents or standard-of-care chemotherapies. For instance, in colorectal cancer, GDC-0326 has been shown to enhance the effects of 5-fluorouracil.[3]

Clinical Development Landscape

As of the latest available information, specific clinical trial data, including NCT identifiers and phase 1 results for GDC-0326, are not widely published in the public domain. The clinical development of PI3K inhibitors as a class is extensive, with several pan-PI3K and isoform-selective inhibitors being investigated in various solid tumors and hematological malignancies. Researchers are encouraged to monitor clinical trial registries for updates on the clinical development of GDC-0326 and related PI3Kα inhibitors.

This guide provides a foundational framework for the preclinical investigation of GDC-0326 in novel cancer types. The provided protocols and strategic approach are intended to facilitate robust and reproducible research, ultimately contributing to a better understanding of the therapeutic potential of this promising targeted agent.

References

GDC-0032 (Taselisib): A Technical Guide to its Impact on Cell Cycle Progression

For Researchers, Scientists, and Drug Development Professionals

Introduction

GDC-0032, also known as Taselisib, is a potent and selective inhibitor of the class I phosphoinositide 3-kinase (PI3K) family, with notable activity against the alpha, delta, and gamma isoforms, as well as the downstream mammalian target of rapamycin (mTOR). The PI3K/AKT/mTOR signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a frequent event in human cancers. GDC-0032 has been investigated as a therapeutic agent due to its ability to modulate this pathway, leading to significant effects on cell cycle progression. This technical guide provides an in-depth overview of the mechanism of action of GDC-0032 with a specific focus on its impact on the cell cycle, supported by quantitative data, detailed experimental protocols, and pathway visualizations.

A note on nomenclature: While the initial query referenced GDC-0326, the available scientific literature with detailed cell cycle analysis predominantly refers to GDC-0032 (Taselisib). This guide will focus on GDC-0032, a well-characterized PI3K/mTOR inhibitor.

Core Mechanism of Action: PI3K/mTOR Inhibition and G1 Cell Cycle Arrest

GDC-0032 exerts its anti-proliferative effects by inhibiting PI3K and mTOR, leading to a cascade of downstream events that culminate in a robust G1 cell cycle arrest. This arrest prevents cancer cells from entering the S phase, the period of DNA synthesis, thereby halting their replication.

The PI3K/AKT/mTOR Signaling Pathway

The PI3K/AKT/mTOR pathway is a central signaling cascade that responds to extracellular cues, such as growth factors, to promote cell growth and proliferation. Upon activation, PI3K phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting and activating downstream effectors, most notably the serine/threonine kinase AKT. Activated AKT, in turn, phosphorylates a multitude of substrates, including the tuberous sclerosis complex 2 (TSC2), which leads to the activation of mTOR complex 1 (mTORC1). mTORC1 then promotes protein synthesis and cell growth by phosphorylating targets like S6 kinase (S6K) and 4E-binding protein 1 (4E-BP1).

GDC-0032's Intervention

GDC-0032, by inhibiting both PI3K and mTOR, effectively shuts down this pro-proliferative signaling. This dual inhibition leads to a more comprehensive blockade of the pathway compared to inhibitors targeting only a single component. The inhibition of this pathway by GDC-0032 directly impacts the expression and activity of key cell cycle regulatory proteins.

A critical downstream consequence of PI3K/AKT/mTOR inhibition is the modulation of cyclin D1 levels. Cyclin D1 is a key regulatory protein that complexes with cyclin-dependent kinases 4 and 6 (CDK4/6) to drive cells through the G1 phase of the cell cycle. The activity of the Cyclin D1-CDK4/6 complex is essential for the phosphorylation of the retinoblastoma protein (Rb). Phosphorylated Rb (p-Rb) releases the E2F transcription factor, which in turn activates the transcription of genes required for S-phase entry.

Inhibition of the PI3K/AKT/mTOR pathway by GDC-0032 leads to decreased translation of Cyclin D1. This reduction in Cyclin D1 levels results in diminished Cyclin D1-CDK4/6 complex activity, leading to hypophosphorylation of Rb. Hypophosphorylated Rb remains bound to E2F, thereby preventing the transcription of S-phase genes and causing the cell to arrest in the G1 phase.

Furthermore, the PI3K/AKT pathway can also regulate the stability and localization of the cyclin-dependent kinase inhibitor p27Kip1 (p27). Activated AKT can phosphorylate p27, leading to its cytoplasmic localization and degradation. By inhibiting AKT, GDC-0032 can lead to the stabilization and nuclear accumulation of p27, which further inhibits Cyclin E-CDK2 complexes, reinforcing the G1 arrest.

Quantitative Analysis of GDC-0032-Induced G1 Arrest

The induction of G1 cell cycle arrest by GDC-0032 has been quantified in various cancer cell lines using flow cytometry. The following tables summarize representative data on the dose-dependent and time-dependent effects of GDC-0032 on cell cycle distribution.

Table 1: Dose-Dependent Effect of GDC-0032 on Cell Cycle Distribution in Cancer Cells (Representative Data)

| Cell Line | GDC-0032 Concentration (µM) | % Cells in G1 Phase | % Cells in S Phase | % Cells in G2/M Phase |

| MCF-7 (Breast Cancer) | 0 (Control) | 45 | 35 | 20 |

| 0.1 | 55 | 28 | 17 | |

| 1 | 70 | 18 | 12 | |

| 10 | 85 | 8 | 7 | |

| PC-3 (Prostate Cancer) | 0 (Control) | 50 | 30 | 20 |

| 0.1 | 62 | 22 | 16 | |

| 1 | 78 | 12 | 10 | |

| 10 | 90 | 5 | 5 |

Note: The data presented are representative examples compiled from typical results seen with PI3K/mTOR inhibitors and should be confirmed by specific experimental findings for GDC-0032.

Table 2: Time-Dependent Effect of GDC-0032 (1 µM) on Cell Cycle Distribution in MCF-7 Cells (Representative Data)

| Time (hours) | % Cells in G1 Phase | % Cells in S Phase | % Cells in G2/M Phase |

| 0 (Control) | 45 | 35 | 20 |

| 12 | 58 | 27 | 15 |

| 24 | 70 | 18 | 12 |

| 48 | 75 | 15 | 10 |

Note: The data presented are representative examples compiled from typical results seen with PI3K/mTOR inhibitors and should be confirmed by specific experimental findings for GDC-0032.

Experimental Protocols

Cell Cycle Analysis by Flow Cytometry

This protocol outlines the standard procedure for analyzing cell cycle distribution using propidium iodide (PI) staining followed by flow cytometry.

Materials:

-

Phosphate-Buffered Saline (PBS)

-

Trypsin-EDTA

-

70% Ethanol (ice-cold)

-

Propidium Iodide (PI) Staining Solution (containing RNase A)

-

Flow Cytometer

Procedure:

-

Cell Culture and Treatment: Plate cells at an appropriate density and treat with desired concentrations of GDC-0032 or vehicle control for the specified duration.

-

Cell Harvesting: Aspirate the culture medium and wash the cells with PBS. Detach adherent cells using Trypsin-EDTA. Collect cells by centrifugation.

-

Fixation: Resuspend the cell pellet in ice-cold PBS. While gently vortexing, add ice-cold 70% ethanol dropwise to a final concentration of 70%. Incubate at -20°C for at least 2 hours to fix the cells.

-

Staining: Centrifuge the fixed cells to remove the ethanol. Wash the cell pellet with PBS. Resuspend the cells in PI staining solution.

-

Incubation: Incubate the cells in the dark at room temperature for 30 minutes.

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The DNA content will be proportional to the PI fluorescence intensity, allowing for the quantification of cells in G1 (2N DNA content), S (intermediate DNA content), and G2/M (4N DNA content) phases.

Western Blot Analysis of Cell Cycle Regulatory Proteins

This protocol describes the detection of key cell cycle proteins by Western blotting to assess the molecular effects of GDC-0032.

Materials:

-

RIPA Lysis Buffer (with protease and phosphatase inhibitors)

-

BCA Protein Assay Kit

-

SDS-PAGE gels

-

PVDF membrane

-

Transfer Buffer

-

Blocking Buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-p-AKT, anti-p-S6, anti-p-Rb, anti-Cyclin D1, anti-CDK4, anti-p27)

-

HRP-conjugated secondary antibodies

-

Enhanced Chemiluminescence (ECL) substrate

Procedure:

-

Protein Extraction: Treat cells with GDC-0032 as required. Lyse the cells in RIPA buffer on ice. Centrifuge to pellet cell debris and collect the supernatant containing the protein lysate.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.

-

SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer. Separate the proteins by size on an SDS-PAGE gel.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

-

Antibody Incubation: Incubate the membrane with the primary antibody of interest overnight at 4°C. Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: After further washing, apply the ECL substrate and visualize the protein bands using an imaging system.

Visualizing the Impact of GDC-0032 on Cell Cycle Signaling

The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways and experimental workflows discussed in this guide.

Caption: GDC-0032 signaling pathway leading to G1 cell cycle arrest.

Caption: Experimental workflow for analyzing GDC-0032's effect on cell cycle.

Conclusion

GDC-0032 (Taselisib) is a potent dual PI3K/mTOR inhibitor that effectively induces a G1 cell cycle arrest in cancer cells. Its mechanism of action is centered on the disruption of the pro-proliferative PI3K/AKT/mTOR signaling pathway, leading to a reduction in Cyclin D1 levels, hypophosphorylation of the retinoblastoma protein, and the prevention of S-phase entry. The quantitative data and experimental protocols provided in this guide offer a framework for researchers to further investigate and understand the intricate effects of GDC-0032 on cell cycle progression. The visualization of the signaling pathway and experimental workflow aims to facilitate a clearer understanding of the molecular mechanisms and the methodologies employed in its study. This in-depth knowledge is crucial for the continued development and strategic application of PI3K/mTOR inhibitors in cancer therapy.

Methodological & Application

GDC-0326 Application Notes and Protocols for In Vitro Cell Viability Assessment

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for assessing the in vitro efficacy of GDC-0326, a potent and selective PI3Kα inhibitor, on cancer cell viability. The methodologies outlined are essential for researchers in oncology, cell biology, and drug discovery to evaluate the cytostatic and cytotoxic effects of this compound.

Introduction

GDC-0326 is a small molecule inhibitor that selectively targets the p110α isoform of phosphoinositide 3-kinase (PI3K). The PI3K/AKT/mTOR signaling pathway is a critical regulator of cell growth, proliferation, survival, and metabolism.[1][2] Dysregulation of this pathway is a common event in a wide range of human cancers, making it a key target for therapeutic intervention.[1][2] GDC-0326 has demonstrated potent anti-proliferative activity in various cancer cell lines.[3][4] This document provides detailed protocols for two standard in vitro assays to quantify the effect of GDC-0326 on cell viability: the MTT assay and the CellTiter-Glo® Luminescent Cell Viability Assay.

Mechanism of Action

GDC-0326 selectively inhibits PI3Kα, which in turn blocks the downstream signaling cascade involving AKT and mTOR. This inhibition can lead to cell cycle arrest and a reduction in cell proliferation.

Data Presentation

The following tables summarize typical quantitative data obtained from cell viability experiments with GDC-0326. IC50 values represent the concentration of the inhibitor required to reduce cell viability by 50%.

Table 1: GDC-0326 IC50 Values in Various Cancer Cell Lines (72-hour treatment)

| Cell Line | Cancer Type | Assay Method | IC50 (nM) |

| LoVo | Colorectal | CCK-8 | ~1000 |

| HT-29 | Colorectal | CCK-8 | ~1500 |

| MCF-7 | Breast | Not Specified | Not Specified |

| PC-3 | Prostate | Not Specified | Not Specified |

Note: IC50 values can vary depending on the cell line, assay conditions, and exposure time.

Table 2: Example Data from a CellTiter-Glo® Assay

| GDC-0326 Conc. (nM) | Luminescence (RLU) | % Viability (Normalized to Vehicle) |

| 0 (Vehicle) | 150,000 | 100% |

| 1 | 145,000 | 96.7% |

| 10 | 130,000 | 86.7% |

| 100 | 90,000 | 60.0% |

| 1000 | 45,000 | 30.0% |

| 10000 | 15,000 | 10.0% |

Experimental Protocols

Two common methods for determining cell viability are provided below. The choice of assay can depend on the specific research question, cell type, and available equipment.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[5] Viable cells with active metabolism convert MTT into a purple formazan product.

Materials:

-

Cancer cell line of interest

-

GDC-0326 (stock solution in DMSO)

-

Complete cell culture medium

-

96-well flat-bottom plates

-

MTT solution (5 mg/mL in PBS)[6]

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)[5]

-

Phosphate-Buffered Saline (PBS)

-

Microplate reader

Protocol:

-

Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.[6]

-

Incubation: Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of GDC-0326 in complete medium from a concentrated stock. Remove the medium from the wells and add 100 µL of the various concentrations of the inhibitor. Include a vehicle control (e.g., DMSO at the same final concentration as the highest GDC-0326 treatment) and a no-cell blank control.

-

Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).

-

MTT Addition: After the incubation period, add 10 µL of MTT solution to each well (final concentration of 0.5 mg/mL) and incubate for 2-4 hours at 37°C, protected from light, until a purple precipitate is visible.[5]

-

Solubilization: Carefully remove the medium and add 100-150 µL of solubilization solution to each well to dissolve the formazan crystals.[1]

-

Absorbance Reading: Mix gently on an orbital shaker for 15 minutes to ensure complete solubilization.[6] Read the absorbance at 570 nm using a microplate reader.

CellTiter-Glo® Luminescent Cell Viability Assay

This homogeneous assay determines the number of viable cells in culture based on the quantitation of ATP, which is a marker of metabolically active cells.[7][8]

Materials:

-

Cancer cell line of interest

-

GDC-0326 (stock solution in DMSO)

-

Complete cell culture medium

-

Opaque-walled 96-well plates

-

CellTiter-Glo® Reagent (Promega)

-

Luminometer

Protocol:

-

Cell Seeding: Seed cells in an opaque-walled 96-well plate at a predetermined optimal density in 100 µL of complete culture medium.

-

Incubation: Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO2.

-

Compound Treatment: Prepare and add serial dilutions of GDC-0326 as described in the MTT protocol.

-

Incubation: Incubate the plate for the desired time period.

-

Plate Equilibration: Equilibrate the plate to room temperature for approximately 30 minutes.[9][10]

-

Reagent Addition: Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well (e.g., 100 µL of reagent to 100 µL of medium).[9][10]

-

Lysis and Signal Stabilization: Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.[9][11] Incubate at room temperature for 10 minutes to stabilize the luminescent signal.[9][10][11]

-

Luminescence Reading: Record the luminescence using a luminometer.

Data Analysis

-

Background Subtraction: Subtract the average absorbance/luminescence of the no-cell blank controls from all other readings.

-

Normalization: Express the results as a percentage of the vehicle-treated control cells.

-

% Viability = (Corrected Reading of Treated Cells / Corrected Reading of Vehicle Control) x 100

-

-

IC50 Calculation: Plot the percent viability against the log concentration of GDC-0326. Use a non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope) to determine the IC50 value.

Conclusion